N-Acetyl-S-(2-cyanoethyl)-L-cysteine
CAS No.: 74514-75-3
Cat. No.: VC20829243
Molecular Formula: C8H12N2O3S
Molecular Weight: 216.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 74514-75-3 |
---|---|
Molecular Formula | C8H12N2O3S |
Molecular Weight | 216.26 g/mol |
IUPAC Name | (2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid |
Standard InChI | InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
Standard InChI Key | VDKVYEUEJCNDHM-ZETCQYMHSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CSCCC#N)C(=O)O |
SMILES | CC(=O)NC(CSCCC#N)C(=O)O |
Canonical SMILES | CC(=O)NC(CSCCC#N)C(=O)O |
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NAC) is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is particularly noted for its relevance in toxicology, as it serves as a metabolite formed during the detoxification of acrylonitrile, a chemical used in the manufacture of plastics and fibers. The structure of N-Acetyl-S-(2-cyanoethyl)-L-cysteine includes an acetyl group and a cyanoethyl substituent attached to the sulfur atom of L-cysteine.
Synthesis and Metabolism
N-Acetyl-S-(2-cyanoethyl)-L-cysteine is synthesized as a result of the metabolic processing of acrylonitrile in the human body. Upon exposure to acrylonitrile, which is known to be a potential carcinogen, the body converts it into various metabolites, including NAC. This process is crucial for detoxifying harmful substances and facilitating their excretion.
Biological Significance
Research indicates that N-Acetyl-S-(2-cyanoethyl)-L-cysteine plays a significant role in assessing acrylonitrile exposure among populations, particularly through biomonitoring studies such as NHANES (National Health and Nutrition Examination Survey).
Key Findings from Studies:
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Detection Rates: In studies analyzing urinary metabolites, N-acetyl-S-(2-cyanoethyl)-L-cysteine was detected at rates of 86.5% among smokers, indicating a strong correlation between tobacco use and acrylonitrile exposure .
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Concentration Levels: The median concentration of NAC was significantly higher in exclusive smokers compared to non-smokers, highlighting its utility as a biomarker for acrylonitrile exposure .
Applications in Research
N-Acetyl-S-(2-cyanoethyl)-L-cysteine has been investigated for its potential applications beyond detoxification:
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Proteomics Research: Due to its ability to modify cysteine residues, NAC has been explored as a chemical tool in proteomics, allowing selective modifications without unwanted side reactions .
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Toxicology Studies: Its role as a detoxification product makes it valuable in toxicological assessments related to acrylonitrile exposure .
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